Oxeglitazar

Catalog No.
S538373
CAS No.
280585-34-4
M.F
C19H22O4
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxeglitazar

CAS Number

280585-34-4

Product Name

Oxeglitazar

IUPAC Name

(2E,4E)-5-(7-methoxy-3,3-dimethyl-2H-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C19H22O4/c1-13(9-18(20)21)5-6-14-11-19(2,3)12-23-17-8-7-15(22-4)10-16(14)17/h5-11H,12H2,1-4H3,(H,20,21)/b6-5+,13-9+

InChI Key

FVGXANXBVWECQE-BYWGDBCOSA-N

SMILES

CC(=CC(=O)O)C=CC1=CC(COC2=C1C=C(C=C2)OC)(C)C

Solubility

Soluble in DMSO

Synonyms

(2E,4E)-5-(7-methoxy-3,3-dimethyl-2,3-dihydro-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid, oxeglitazar

Canonical SMILES

CC(=CC(=O)O)C=CC1=CC(COC2=C1C=C(C=C2)OC)(C)C

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C1=CC(COC2=C1C=C(C=C2)OC)(C)C

Description

The exact mass of the compound Oxeglitazar is 314.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzoxepins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oxeglitazar is a compound that acts as a dual agonist for the peroxisome proliferator-activated receptors, specifically PPARα and PPARγ. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and insulin sensitivity. Oxeglitazar was initially developed for the treatment of type 2 diabetes mellitus, aiming to improve glycemic control and lipid profiles in patients. Its structure includes a complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms, which contributes to its biological activity and pharmacological effects.

Involving Oxeglitazar primarily relate to its binding and activation of PPARα and PPARγ receptors. Upon binding, Oxeglitazar induces conformational changes in these receptors, leading to the transcription of genes involved in fatty acid oxidation and glucose metabolism. The drug's efficacy can be measured by its half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50), which indicate its potency in activating these pathways.

Oxeglitazar demonstrates significant biological activity as a dual agonist. It enhances insulin sensitivity and promotes lipid metabolism by activating PPARα, which regulates fatty acid β-oxidation. Concurrently, activation of PPARγ improves glucose homeostasis by modulating insulin signaling pathways. Clinical studies have shown that Oxeglitazar effectively lowers glycated hemoglobin (HbA1c) levels and improves lipid profiles in patients with type 2 diabetes mellitus .

The synthesis of Oxeglitazar involves several steps, typically starting from simpler organic compounds. The process includes:

  • Formation of the Core Structure: Initial reactions create a core structure that includes the necessary functional groups for receptor binding.
  • Modification: Various chemical modifications are performed to enhance receptor affinity and selectivity.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

Specific synthetic routes may vary based on the desired properties of the final compound.

Oxeglitazar has been primarily investigated for its application in treating type 2 diabetes mellitus. Its ability to activate both PPARα and PPARγ makes it suitable for addressing multiple metabolic pathways simultaneously. Additionally, it has potential applications in managing dyslipidemia and obesity-related conditions due to its effects on lipid metabolism.

Interaction studies have focused on how Oxeglitazar's pharmacokinetics may be affected by co-administered drugs. For instance, it has been shown that clopidogrel can influence the metabolism of Oxeglitazar due to its role as a moderate inhibitor of CYP2C8, an enzyme involved in the drug's clearance . Such interactions can lead to variability in drug exposure and response among patients.

Several compounds exhibit similar mechanisms of action as Oxeglitazar, primarily acting as dual agonists of PPAR receptors. Below is a comparison highlighting their unique features:

CompoundPPAR Receptor AffinityPrimary UseUnique Features
AleglitazarPPARα/γType 2 diabetesBalanced dual agonism; halted development due to safety concerns .
FarglitazarPPARα/γType 2 diabetesDesigned for improved lipid profiles; different chemical structure .
SaroglitazarPPARα/γType 2 diabetesApproved in some regions; focuses on triglyceride management .

Oxeglitazar's unique profile lies in its specific binding affinity and pharmacodynamic effects that differentiate it from other dual agonists.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

314.15180918 g/mol

Monoisotopic Mass

314.15180918 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LKX634SL5X

Pharmacology

Oxeglitazar is a water soluble, orally available, dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic activity.

Wikipedia

Oxeglitazar

Dates

Modify: 2024-02-18
1: Kalivoda A, Fischbach M, Kleinebudde P. Application of mixtures of polymeric carriers for dissolution enhancement of oxeglitazar using hot-melt extrusion. Int J Pharm. 2012 Dec 15;439(1-2):145-56. doi: 10.1016/j.ijpharm.2012.10.013. PubMed PMID: 23073606.
2: Badens E, Majerik V, Horváth G, Szokonya L, Bosc N, Teillaud E, Charbit G. Comparison of solid dispersions produced by supercritical antisolvent and spray-freezing technologies. Int J Pharm. 2009 Jul 30;377(1-2):25-34. doi: 10.1016/j.ijpharm.2009.04.047. PubMed PMID: 19442711.
3: Majerik V, Horváth G, Szokonya L, Charbit G, Badens E, Bosc N, Teillaud E. Supercritical antisolvent versus coevaporation: preparation and characterization of solid dispersions. Drug Dev Ind Pharm. 2007 Sep;33(9):975-83. PubMed PMID: 17891584.

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